molecular formula C18H16O7 B14196750 7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one CAS No. 894807-03-5

7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one

Cat. No.: B14196750
CAS No.: 894807-03-5
M. Wt: 344.3 g/mol
InChI Key: RDGJFAYBMPWVCL-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse pharmacological activities. This compound is characterized by the presence of hydroxyl and methoxy groups on its benzopyran structure, contributing to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one typically involves the condensation of substituted cinnamic acids with corresponding phenols. One common method is the Pechmann reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Perkin reaction, which involves the condensation of aromatic aldehydes with acetic anhydride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its antioxidant activity and potential therapeutic applications .

Properties

CAS No.

894807-03-5

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

7,8-dihydroxy-3-(3,4,5-trimethoxyphenyl)chromen-2-one

InChI

InChI=1S/C18H16O7/c1-22-13-7-10(8-14(23-2)17(13)24-3)11-6-9-4-5-12(19)15(20)16(9)25-18(11)21/h4-8,19-20H,1-3H3

InChI Key

RDGJFAYBMPWVCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C(=C(C=C3)O)O)OC2=O

Origin of Product

United States

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